molecular formula C19H20BrN3O6 B11113191 N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11113191
M. Wt: 466.3 g/mol
InChI Key: MFSGIAFKUHHQGO-LSFURLLWSA-N
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Description

N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and hydrazinecarboxamide, followed by the reaction with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would produce amines and aldehydes.

Scientific Research Applications

N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The compound’s bromine and methoxy groups also contribute to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(5-Bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide

Uniqueness

N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzamide moiety enhances its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20BrN3O6

Molecular Weight

466.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H20BrN3O6/c1-27-15-7-11(8-16(28-2)18(15)29-3)19(26)21-10-17(25)23-22-9-12-6-13(20)4-5-14(12)24/h4-9,24H,10H2,1-3H3,(H,21,26)(H,23,25)/b22-9+

InChI Key

MFSGIAFKUHHQGO-LSFURLLWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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